![molecular formula C18H13N3O2S B2978175 N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034337-58-9](/img/structure/B2978175.png)
N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Cancer Research
Compounds with similar structures have been investigated for their potential in treating cancer. For example, chalcones, which share some structural similarities, have been studied for their cytotoxic effects against lung cancer cell lines . These studies often involve molecular docking and various molecular techniques to understand the compounds’ effects on cancer cell apoptosis.
Antimicrobial Potential
The presence of certain heterocyclic moieties, like imidazole, in related compounds has shown a range of biological activities, including antimicrobial potential . Such compounds are synthesized and evaluated for their effectiveness against various microbial strains.
Anti-Tubercular Activity
Novel benzamide derivatives, which are structurally related, have been designed and synthesized to evaluate their anti-tubercular activity against Mycobacterium tuberculosis . This involves the synthesis of a series of compounds followed by biological evaluation.
Anti-Inflammatory and Analgesic Activities
Indole derivatives, which are structurally related to benzothiazoles, have been shown to possess anti-inflammatory and analgesic activities . These activities are typically assessed using various pharmacological tests and compared with standard drugs.
Antifungal and Antibacterial Agents
Compounds with similar structures have been shown to possess antifungal and antibacterial properties. They could be synthesized and tested against various fungal and bacterial strains to determine their efficacy as antimicrobial agents .
Antitubercular Agents
Derivatives of this compound have been designed and synthesized for their potential use as antitubercular agents. They have been evaluated against Mycobacterium tuberculosis and shown significant activity, which could be further explored .
Anticancer Agents
The compound’s derivatives could be investigated for their cytotoxic activity against cancer cell lines. Studies have indicated that similar compounds can inhibit the growth of cells like HepG2 and MDA-MB-231, suggesting potential use in cancer therapy .
CDK Inhibitors for Cancer Treatment
Some derivatives have been found to act as cyclin-dependent kinase (CDK) inhibitors, showing anticancer activity against various cancer cell lines. This application is particularly relevant for the development of new cancer treatments .
Antimicrobial Potential Against Drug-Resistant Strains
Imidazole-containing compounds, which share a similar heterocyclic structure, have been reported to show antimicrobial potential against drug-resistant strains. This could be a significant application given the rise of antimicrobial resistance .
Synthetic Routes for Drug Development
The compound’s structure provides a versatile framework for the development of new drugs. Its derivatives show a broad range of biological activities, which can be harnessed in the synthesis of drugs with various therapeutic applications .
Propiedades
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-17(18-21-15-3-1-2-4-16(15)24-18)20-10-12-5-6-14(19-9-12)13-7-8-23-11-13/h1-9,11H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYSQBFCLUWOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

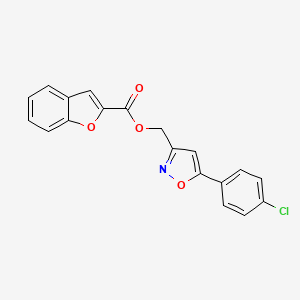
![N~1~-[2-(1-adamantyl)ethyl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2978093.png)
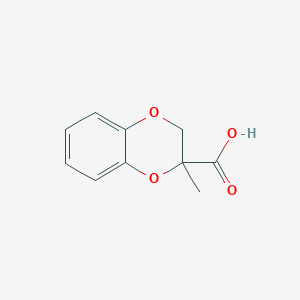
![8-(3-((2,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978097.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid](/img/structure/B2978098.png)
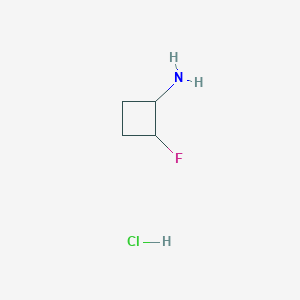
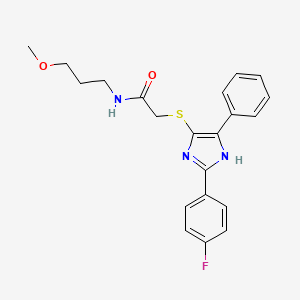
![2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide](/img/structure/B2978105.png)
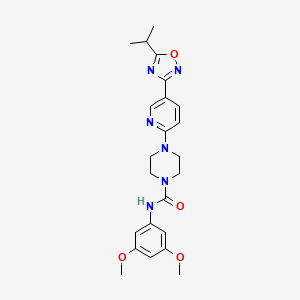
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-fluorobenzyl)amino]-3-oxopropanoate](/img/structure/B2978108.png)
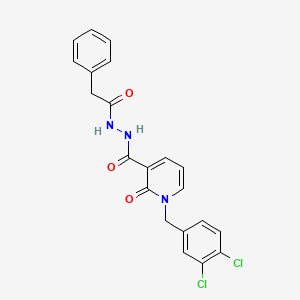
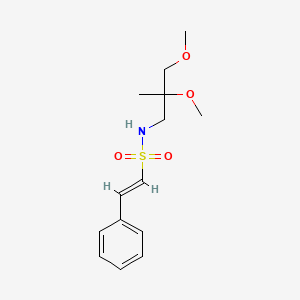
![N-(4-iodophenyl)-1-[2-(4-phenylmethoxyphenoxy)phenyl]methanimine](/img/structure/B2978114.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2978115.png)